molecular formula C10H13Cl2NO3S B105849 (-)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine CAS No. 139628-16-3

(-)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine

Cat. No. B105849
M. Wt: 298.19 g/mol
InChI Key: HAMBQYFZDBYWHU-VYBWYVTGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(-)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine is a chiral oxidizing agent derived from camphor, a naturally occurring compound. The dichloro derivative is particularly noted for its efficiency in the synthesis of chiral sulfoxides, which are valuable in various chemical and pharmaceutical applications. The synthesis of these oxaziridines from camphorylsulfonyl imine yields high step yields, indicating a robust and reliable method for producing these reagents on a large scale .

Synthesis Analysis

The synthesis of (-)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine involves the oxidation of (camphorylsulfonyl)imine, which can be achieved with high efficiency. The process reported yields the chiral oxidizing reagents in step yields ranging from 83% to 95%, demonstrating the procedure's effectiveness for large-scale production . The synthesis pathway includes intermediates such as camphorsulfonamide and camphorsulfonyl imine, leading to the final oxaziridine products .

Molecular Structure Analysis

The molecular structure of these oxaziridines is characterized by the presence of a three-membered oxaziridine ring, which is a key functional group responsible for the compound's oxidizing properties. The structure of a related chiral oxaziridine has been established by X-ray crystallography, providing insight into the three-dimensional arrangement of atoms and the stereochemistry of the compound .

Chemical Reactions Analysis

Chiral N-sulfonyl-oxaziridines, including the (-)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine, have been evaluated for their ability to oxidize sulfides to chiral sulfoxides. The efficiency of these reactions does not correlate with the redox potentials or the 17O NMR chemical shifts of the oxaziridines, suggesting that steric effects play a significant role in their reactivity. The most efficient oxaziridines allow the preparation of chiral sulfoxides with high enantiomeric excess, which is crucial for the synthesis of enantiomerically pure compounds in the pharmaceutical industry .

Physical and Chemical Properties Analysis

The physical and chemical properties of (-)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine are influenced by its chiral and dichloro-substituted camphor backbone. While specific physical properties such as melting point, boiling point, and solubility are not detailed in the provided papers, the chemical reactivity of the compound is well-documented. The presence of the oxaziridine ring makes it a potent oxidizing agent, capable of transferring an oxygen atom to various substrates, particularly sulfides, to create sulfoxides. The chiral nature of the compound is essential for inducing asymmetry in the products formed during these oxidation reactions .

Scientific Research Applications

Oxidation and Synthesis Processes

(-)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine is primarily involved in oxidation and synthesis processes in organic chemistry. It is used in the synthesis of various chiral compounds, functioning as a key intermediate in multiple reactions. For instance, its application in the asymmetric oxidation of sulfides to sulfoxides and the hydroxylation of enolates has been demonstrated (Davis et al., 1992). Additionally, it is utilized in the efficient synthesis of chiral oxidizing reagents (Mergelsberg et al., 1992).

Role in Asymmetric Oxidation

This compound is particularly noted for its role in asymmetric oxidation reactions. It has been employed in the enantioselective oxidation of sulfides, showcasing high efficiency and selectivity (Meladinis et al., 1990). The chiral N-sulfonyl-oxaziridines derived from this compound are effective in stereo- and regioselective oxidations, finding extensive use in the synthesis of complex molecules (Davis, 2018).

Application in Chiral Compound Synthesis

The synthesis of chiral compounds using this oxaziridine is another significant area of research. It has been utilized in the preparation of key intermediates for the synthesis of azole antifungals, demonstrating its versatility in pharmaceutical chemistry (Gala et al., 1996). Moreover, its application in the synthesis of chiral sulfoxides with high enantiomeric excess highlights its importance in creating stereochemically pure compounds (Casoni et al., 2009).

Miscellaneous Applications

Apart from the above-mentioned key areas, (-)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine finds application in various other synthesis reactions. These include the synthesis of chiral oxaziridines from N-sulfonyl α-imino esters, showcasing its role in creating structurally modifiable chiral oxidants (Tanaka et al., 2017), and its use in iron-catalyzed aminohydroxylation of olefins, exemplifying its versatility in catalysis (Williamson & Yoon, 2010).

properties

IUPAC Name

(1R,6S,8R)-7,7-dichloro-11,11-dimethyl-5-oxa-3λ6-thia-4-azatetracyclo[6.2.1.01,6.04,6]undecane 3,3-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13Cl2NO3S/c1-7(2)6-3-4-8(7)5-17(14,15)13-10(8,16-13)9(6,11)12/h6H,3-5H2,1-2H3/t6-,8-,10+,13?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAMBQYFZDBYWHU-VYBWYVTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC13CS(=O)(=O)N4C3(C2(Cl)Cl)O4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@H]2CC[C@@]13CS(=O)(=O)N4[C@]3(C2(Cl)Cl)O4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00452762
Record name (4aR,7R,8aS)-8,8-Dichloro-9,9-dimethyltetrahydro-4a,7-methano-3lambda~6~-oxazireno[3,2-i][2,1]benzothiazole-3,3(4H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00452762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(-)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine

CAS RN

139628-16-3
Record name (4aR,7R,8aS)-8,8-Dichloro-9,9-dimethyltetrahydro-4a,7-methano-3lambda~6~-oxazireno[3,2-i][2,1]benzothiazole-3,3(4H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00452762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(-)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine
Reactant of Route 2
(-)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine
Reactant of Route 3
(-)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine
Reactant of Route 4
(-)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine
Reactant of Route 5
(-)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine
Reactant of Route 6
(-)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine

Citations

For This Compound
52
Citations
B Roy, I Lefebvre, JY Puy, C Périgaud - Tetrahedron letters, 2011 - Elsevier
We report on the first solution synthesis of lamivudine 5′-diphosphate in both high yield and purity. Efficient synthesis of lamivudine 5′-monophosphate was obtained through …
Number of citations: 10 www.sciencedirect.com
A Wróblewska, K Bugaj, J Łagiewka… - … , Sulfur, and Silicon …, 2023 - Taylor & Francis
Preliminary experiments devoted to the reaction of model sulfides with several oxidation reagents under mechanochemical conditions are presented. No reaction with sodium …
Number of citations: 2 www.tandfonline.com
M Chas, F Riobé, R Sancho… - Chirality: The …, 2009 - Wiley Online Library
Four inner tetrathiafulvalene‐sulfoxides have been synthesized upon reaction of tetrathiafulvalene (TTF), tetramethyl‐tetrathiafulvalene (TMTTF), tetrakis (thiomethyl)‐tetrathiafulvalene (…
Number of citations: 17 onlinelibrary.wiley.com
J Ławecka, B Bujnicki, J Drabowicz, A Rykowski - Tetrahedron Letters, 2008 - Elsevier
The synthesis of 6,6′-bis(alkylsulfanyl)-2,2′-bipyridines and their asymmetric oxidation to non-racemic 2,2′-bipyridine alkyl sulfoxides using either (+)-(8,8-dichlorocamphorylsulfonyl…
Number of citations: 14 www.sciencedirect.com
RI Hara, S Kobayashi, M Noro, K Sato, T Wada - Tetrahedron, 2017 - Elsevier
2-Deoxy-2-fluoromannosyl phosphotriester and phosphodiester derivatives were synthesized and they were demonstrated to be more stable than the 2-OH compounds under acidic …
Number of citations: 7 www.sciencedirect.com
M Odrzywolska, M Chodyński… - Chirality: The …, 1999 - Wiley Online Library
A series of analogs of 1,25‐dihydroxycholecalciferol and 25‐hydroxycholecalciferol were obtained with an additional hydroxyl in the aliphatic side chain at carbon atom C‐24. These …
Number of citations: 12 onlinelibrary.wiley.com
M Hamel, M Vazeux, M Gulea - Chemical Papers, 2021 - Springer
Three aryl methyl sulfoxides were prepared via the following sequence: synthesis of the menthyl arenesulfenate from the corresponding thiol, diastereoselective oxidation leading to the …
Number of citations: 1 link.springer.com
M Gulea, I Abrunhosa, J Drabowicz… - … , Sulfur, and Silicon …, 2005 - Taylor & Francis
A new method to prepare enantioenriched sulfinates was developed to obtain optically active ortho-methylsulfinyl(phenylphosphonates). It consists of a diastereoselective oxidation of …
Number of citations: 3 www.tandfonline.com
FA Davis, BC Chen - The Journal of Organic Chemistry, 1993 - ACS Publications
The homoisoflavanoid (+)-0-trimethylbrazilin (lb) was prepared in 70% yield and 92% ee by acid-catalyzed rearrangement of O-trimethylsappanol (8) prepared by reduction of (fi)-HO-…
Number of citations: 55 pubs.acs.org
R Wehlauch, SM Grendelmeier… - Organic …, 2017 - ACS Publications
The synthesis of the Securinega alkaloid secu’amamine E (ent-virosine A) has been accomplished for the first time in 12 steps and 8.5% overall yield. In addition, bubbialine has been …
Number of citations: 26 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.